D3 Over D2 Receptor Binding Selectivity: Cariprazine vs. Aripiprazole vs. Brexpiprazole
Cariprazine is the only DRPA with preferential binding to D3 over D2 receptors. In radioligand binding assays using human cloned receptors, cariprazine exhibits a Ki of 0.085 nM at D3 and 0.49 nM at D2, yielding an approximately 5.8-fold D3 selectivity [1]. In contrast, aripiprazole binds with higher affinity to D2 (Ki = 0.34 nM) than D3 (Ki = 0.80 nM), and brexpiprazole similarly favors D2 (Ki = 0.30 nM) over D3 (Ki = 1.10 nM) [2]. In functional assays, cariprazine demonstrated 3- to 10-fold greater D3 versus D2 selectivity compared with aripiprazole [1].
| Evidence Dimension | Receptor binding affinity (Ki) and D3/D2 selectivity ratio |
|---|---|
| Target Compound Data | Cariprazine: D3 Ki = 0.085 nM, D2 Ki = 0.49 nM; D3/D2 ratio = 5.8 (D3-selective) |
| Comparator Or Baseline | Aripiprazole: D3 Ki = 0.80 nM, D2 Ki = 0.34 nM (D2-selective). Brexpiprazole: D3 Ki = 1.10 nM, D2 Ki = 0.30 nM (D2-selective) |
| Quantified Difference | Cariprazine has ~5.8-fold D3 over D2 selectivity; aripiprazole and brexpiprazole are D2-preferring. Cariprazine shows 3- to 10-fold greater D3 vs. D2 selectivity than aripiprazole in functional assays |
| Conditions | Radioligand binding on human cloned D2L, D2S, and D3 receptors; functional IP accumulation and cAMP assays in CHO and HEK-293 cells |
Why This Matters
D3-preferring binding is unique among DRPAs and is hypothesized to confer pro-cognitive effects and superior efficacy on negative symptoms, making cariprazine the only viable research tool for investigating D3-mediated antipsychotic mechanisms.
- [1] Kiss B, Horváth A, Némethy Z, et al. Cariprazine (RGH-188), a dopamine D3 receptor-preferring, D3/D2 dopamine receptor antagonist–partial agonist antipsychotic candidate: in vitro and neurochemical profile. J Pharmacol Exp Ther. 2010;333(1):328-340. View Source
- [2] Citrome L. Aripiprazole, brexpiprazole, and cariprazine: Not all the same. Current Psychiatry. 2018;17(4):24-33,43. Table 1: Comparative binding affinities (Ki, nM) per Vraylar PI November 2017, Abilify PI February 2018, Rexulti PI February 2018. View Source
